3-Amino-4-hydroxy-5-methylbenzoic acid (CAS 1083170-30-2): A Comprehensive Technical Guide for Drug Development and Synthetic Chemistry
3-Amino-4-hydroxy-5-methylbenzoic acid (CAS 1083170-30-2): A Comprehensive Technical Guide for Drug Development and Synthetic Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 3-Amino-4-hydroxy-5-methylbenzoic acid (CAS: 1083170-30-2) represents a highly versatile, multi-functional scaffold[1]. Characterized by an ortho-aminophenol motif paired with a carboxylic acid handle, this compound is uniquely positioned for the divergent synthesis of biologically active heterocycles, particularly benzoxazoles and benzothiazoles.
This whitepaper provides an in-depth technical analysis of 3-Amino-4-hydroxy-5-methylbenzoic acid, detailing its physicochemical profile, regioselective synthesis pathways, and its application in advanced drug development.
Physicochemical Profiling & Structural Analysis
The utility of 3-Amino-4-hydroxy-5-methylbenzoic acid stems from the precise spatial arrangement of its four substituents on the benzene ring. The synergistic electronic effects of these groups dictate the molecule's reactivity and its behavior in biological systems.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning[1]:
| Parameter | Value |
| Chemical Name | 3-Amino-4-hydroxy-5-methylbenzoic acid |
| CAS Registry Number | 1083170-30-2 |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| SMILES String | O=C(O)C1=CC(C)=C(O)C(N)=C1 |
| Hydrogen Bond Donors | 3 (-NH2, -OH, -COOH) |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) |
| Electronic Nature | Amphoteric (contains both basic amine and acidic carboxyl/phenolic groups) |
Electronic and Steric Dynamics
The reactivity of the aromatic ring is governed by competing electronic effects[2]:
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Hydroxyl Group (-OH at C4): Acts as a powerful electron-donating group via resonance (+R effect), strongly activating the ring and directing electrophiles to the ortho positions.
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Methyl Group (-CH3 at C5): Provides weak electron donation via hyperconjugation (+I effect), subtly increasing local electron density.
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Carboxylic Acid (-COOH at C1): An electron-withdrawing group (-I, -R effects) that deactivates the ring and directs incoming groups to the meta position.
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Amino Group (-NH2 at C3): Introduces nucleophilicity. However, its proximity to the hydroxyl group creates an ortho-aminophenol system, which is highly susceptible to oxidation but perfectly primed for condensation reactions.
Retrosynthetic Analysis & Forward Synthesis
The most robust and scalable synthetic route to 3-Amino-4-hydroxy-5-methylbenzoic acid relies on the regioselective nitration of 4-hydroxy-3-methylbenzoic acid, followed by chemoselective reduction[3].
Mechanistic Rationale for Regioselectivity
When 4-hydroxy-3-methylbenzoic acid is subjected to electrophilic aromatic substitution (nitration), the incoming nitronium ion ( NO2+ ) is directed by the existing substituents. The powerful activating effect of the C4-hydroxyl group directs the electrophile to the available ortho position (C5). Concurrently, the C1-carboxylic acid directs meta (which is also C5). This synergistic directing effect ensures near-perfect regioselectivity, yielding 3-nitro-4-hydroxy-5-methylbenzoic acid without significant formation of unwanted isomers[2][3].
Synthesis of 3-Amino-4-hydroxy-5-methylbenzoic acid via regioselective nitration and reduction.
Application in Medicinal Chemistry: Benzoxazole Assembly
The primary application of 3-Amino-4-hydroxy-5-methylbenzoic acid in drug development is its use as a precursor for benzoxazole derivatives. The benzoxazole core is a privileged scaffold found in numerous therapeutics, including antimicrobial agents, kinase inhibitors, and central nervous system (CNS) modulators[4].
The ortho-aminophenol moiety undergoes a condensation reaction with carboxylic acids, acyl chlorides, or aldehydes to form the fused bicyclic benzoxazole system. The free carboxylic acid at C1 remains untouched during this process (if properly protected or if chemoselective conditions are used), providing a critical handle for further functionalization, such as amide coupling with complex amines.
Mechanism of benzoxazole ring formation from the ortho-aminophenol core.
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to empower researchers to troubleshoot and scale the reactions.
Protocol A: Synthesis of 3-Amino-4-hydroxy-5-methylbenzoic acid via Catalytic Hydrogenation
This protocol details the reduction of the nitro intermediate to the target compound.
Step-by-Step Methodology:
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Preparation: Dissolve 3-nitro-4-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous methanol.
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Causality: Methanol perfectly solubilizes the nitro compound while remaining inert to the hydrogenation conditions.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) carefully under an argon atmosphere.
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Causality: Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2) because it avoids the generation of heavy metal salts, which easily chelate to the amphoteric product and complicate purification[2]. Argon prevents the auto-ignition of the dry Pd/C catalyst in the presence of methanol vapor.
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Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas ( H2 ) via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 4-6 hours.
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Filtration: Filter the reaction mixture through a pad of Celite under a blanket of nitrogen.
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Causality: The resulting ortho-aminophenol is highly susceptible to rapid air oxidation (forming deeply colored quinone imines). Filtering under nitrogen preserves the integrity of the amine.
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Isolation: Concentrate the filtrate in vacuo to yield the crude product as an off-white to pale brown solid.
Validation & Quality Control Checkpoint:
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LC-MS: A successful reaction will show the complete disappearance of the nitro precursor mass and the appearance of a dominant peak at m/z 168 ( [M+H]+ ).
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Visual Cue: The solution should transition from a distinct yellow (nitro compound) to colorless or pale brown (amino compound). Rapid darkening indicates unwanted oxidation, signaling a breach in the inert atmosphere.
Protocol B: Cyclocondensation to a Benzoxazole Scaffold
This protocol outlines the conversion of the synthesized building block into a functionalized benzoxazole.
Step-by-Step Methodology:
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Acylation: Dissolve 3-Amino-4-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a target acyl chloride (1.1 eq) dropwise at 0°C in the presence of pyridine (2.0 eq).
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Causality: Pyridine acts as an acid scavenger, neutralizing the HCl generated during the acylation of the amine, thereby preventing the premature protonation of the starting material.
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Cyclodehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat the mixture to 120°C for 12 hours.
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Causality: The high temperature and acid catalyst drive the intramolecular attack of the phenolic hydroxyl group onto the amide carbonyl. The acid protonates the carbonyl oxygen, increasing its electrophilicity, while the heat provides the thermodynamic push to eliminate water and form the aromatic benzoxazole ring.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, water, and brine. Dry over Na2SO4 and concentrate.
Validation & Quality Control Checkpoint:
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1H NMR: The disappearance of the broad singlets corresponding to the −NH2 and −OH protons (typically around 9-10 ppm and 4-5 ppm in DMSO-d6) confirms complete cyclization.
